molecular formula C4HBr2ClN2 B586033 3,5-Dibromo-2-Chloropyrazine CAS No. 1082843-70-6

3,5-Dibromo-2-Chloropyrazine

Cat. No. B586033
CAS RN: 1082843-70-6
M. Wt: 272.324
InChI Key: WNZURIDUDWMEKQ-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-chloropyrazine is a modulator of chemokine receptor activity . It is an important organic intermediate used in agrochemicals, pharmaceuticals, and dyestuff fields . The molecular formula of 3,5-Dibromo-2-chloropyrazine is C4HBr2ClN2 and its molecular weight is 272.33 .


Synthesis Analysis

The synthesis of 3,5-Dibromo-2-chloropyrazine involves several steps. One method involves the regioselective chlorination of the pyrazine ring, bromination, Pd-catalyzed cyanation, and Sandmeyer diazotization/chlorination . Another synthetic approach with the same starting material was also investigated to bypass the allergy-causing dichloro intermediate .


Molecular Structure Analysis

The molecular structure of 3,5-Dibromo-2-chloropyrazine consists of a pyrazine ring substituted with bromine and chlorine atoms . The exact mass of the molecule is 269.819489 .


Physical And Chemical Properties Analysis

3,5-Dibromo-2-chloropyrazine has a density of 2.3±0.1 g/cm3, a boiling point of 261.3±35.0 °C at 760 mmHg, and a flash point of 111.8±25.9 °C . It is a colorless or white to yellow solid or liquid .

Scientific Research Applications

Pyrrolopyrazine Derivatives

“3,5-Dibromo-2-Chloropyrazine” is a type of pyrrolopyrazine derivative . Pyrrolopyrazine derivatives are nitrogen-containing heterocycles that have been employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .

Antimicrobial Activity: Pyrrolopyrazine derivatives, including “3,5-Dibromo-2-Chloropyrazine”, have exhibited antimicrobial activities . They can be used in the development of new antimicrobial agents.

Anti-inflammatory Activity: These compounds have also shown anti-inflammatory activities . They can be used in the treatment of various inflammatory diseases.

Antiviral Activity: Pyrrolopyrazine derivatives have demonstrated antiviral activities . They can be used in the development of antiviral drugs.

Antifungal Activity: These compounds have antifungal properties . They can be used in the treatment of fungal infections.

Antioxidant Activity: Pyrrolopyrazine derivatives have shown antioxidant activities . They can be used in the development of antioxidant supplements.

Antitumor Activity: These compounds have exhibited antitumor activities . They can be used in the development of antitumor drugs.

Kinase Inhibitory Activity: Pyrrolopyrazine derivatives have shown kinase inhibitory activities . They can be used in the development of kinase inhibitors for the treatment of various diseases.

Drug Discovery Research

The structure of “3,5-Dibromo-2-Chloropyrazine” is an attractive scaffold for drug discovery research . It can be used in the design and synthesis of new leads to treat various diseases.

Safety and Hazards

3,5-Dibromo-2-chloropyrazine is classified as a skin irritant (Category 2, H315), an eye irritant (Category 2A, H319), and may cause respiratory irritation (Category 3, H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, and use non-sparking tools .

properties

IUPAC Name

3,5-dibromo-2-chloropyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBr2ClN2/c5-2-1-8-4(7)3(6)9-2/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNZURIDUDWMEKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)Cl)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBr2ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693607
Record name 3,5-Dibromo-2-chloropyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-2-Chloropyrazine

CAS RN

1082843-70-6
Record name 3,5-Dibromo-2-chloropyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3,5-dibromopyrazin-2-amine (1.00 g, 3.95 mmol) in dichloromethane 6.0 ml at 0° C. was added titanium tetrachloride (1 mol/l) in dichloromethane (3.95 mL, 3.95 mmol) then tert-butyl nitrite (1.05 mL, 7.91 mmol) was added dropwise. The reaction was warmed to RT then 1 more equivalent of TiCL4 was added and stirred for 1 h. The reaction was quenched with water and extracted with DCM. The organic layers was dried with sodium sulfate, filtered, and concentrated in vacuum. The crude product was carried to next step. MS (ESI) m/z: 272.2.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
3.95 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
1.05 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 3,5-dibromopyrazin-2-amine (234 g, 932 mmol) in DCM (700 mL) and titanium (IV) chloride (174 g, 926 mmol), tert-butyl nitrite (572 g, 5.55 mol) was slowly added. The resulting mixture was stirred for 2 h at room temperature and treated with water (500 mL). The resulting mixture was extracted with DCM (3×500 mL). The combined organic layers were concentrated under reduced pressure. The resultant residue was purified by flash column chromatography on silica gel (EtOAc/petroleum ether (1:50 v/v)) to obtain compound 90d as colorless oil (210 g, 83% yield). Mass Spectrum (LCMS, ESI pos.): Calcd. for C4HBr2ClN2: 272.8 (M+H). found 272.6.
Quantity
234 g
Type
reactant
Reaction Step One
Quantity
572 g
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
reactant
Reaction Step One
Quantity
174 g
Type
catalyst
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Yield
83%

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